4,5-Thiazoledicarboxaldehyde

説明

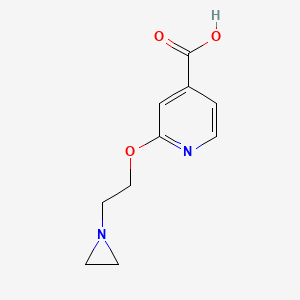

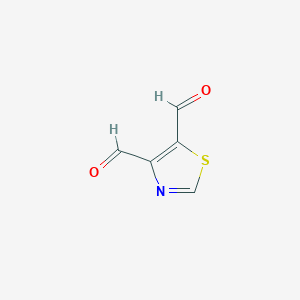

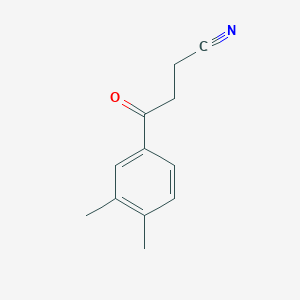

4,5-Thiazoledicarboxaldehyde is a chemical compound with the molecular formula C5H3NO2S . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 4,5-Thiazoledicarboxaldehyde from 4,5-Thiazoledicarbonitrile has been reported . A review of the synthesis and biological activity of thiazoles provides information on several synthetic paths and varied physico-chemical factors .Molecular Structure Analysis

The molecular structure of 4,5-Thiazoledicarboxaldehyde includes a thiazole ring, which is a five-membered ring containing nitrogen and sulfur . The thiazole nucleus is part of the vitamin B (thiamine) structure .Chemical Reactions Analysis

Thiazoles, including 4,5-Thiazoledicarboxaldehyde, are used to obtain free carbene particles and complexed with transition metals. Their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Further studies have shown the importance of close proximity, peri-like interactions on the structure, reactivity, and electronic properties of 4,5-disubstituted carbazoles .科学的研究の応用

1. Organic Electronics

- Application : Thiazolothiazole ring system has gained dramatic attention in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure . This class of compounds has remarkably high oxidation stability and charge carrier mobility which are crucial properties for optoelectronic applications .

- Method : A classical method for the synthesis of heterocyclic moiety based on thiazolo [4,5- d] thiazole involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl- [1,3]thiazolo [4,5- d ] [1,3]thiazole. The reaction was carried out using aqueous potassium ferricyanide as an oxidant .

- Results : Thiazolothiazole are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors .

2. Pharmaceutical and Biological Activities

- Application : Thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers. Also, they have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

- Method : The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin . Modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is described .

- Results : Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones .

3. Formation of 4,5-Disubstituted Carbazoles

- Application : A method for the direct formation of 4,5-disubstituted carbazoles has been reported . This methodology introduces a range of versatile 4,5-functionality, enabling the wider investigation of ring annulation and close proximity effects on carbazole properties .

- Method : The method involves the use of nBuLi–TMEDA to dilithiate at C-4 and C-5, offering a simple and convenient approach to 4,5-difunctionalized carbazoles upon electrophilic trapping .

- Results : This method provides a new way to synthesize 4,5-disubstituted carbazoles, which are important structures in organic chemistry .

4. Antibiotics and Antiproliferative Agents

- Application : Thiazolines (4,5-dihydrothiazoles) are widely studied heterocycles due to their multiple applications as antibiotics, antiproliferative agents, anti-inflammatories, and antithrombotics . They are also found in many bioactive natural products .

- Method : The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products . Modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is described .

- Results : Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones .

5. Direct Formation of 4,5-Disubstituted Carbazoles

- Application : A method for the direct formation of 4,5-disubstituted carbazoles has been reported . This methodology introduces a range of versatile 4,5-functionality, enabling the wider investigation of ring annulation and close proximity effects on carbazole properties .

- Method : The method involves the use of nBuLi–TMEDA to dilithiate at C-4 and C-5, offering a simple and convenient approach to 4,5-difunctionalized carbazoles upon electrophilic trapping .

- Results : This method provides a new way to synthesize 4,5-disubstituted carbazoles, which are important structures in organic chemistry .

6. Antibiotics and Antiproliferative Agents

- Application : Thiazolines (4,5-dihydrothiazoles) are widely studied heterocycles due to their multiple applications as antibiotics, antiproliferative agents, anti-inflammatories, and antithrombotics . They are also found in many bioactive natural products .

- Method : The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products . Modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is described .

- Results : Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones .

Safety And Hazards

将来の方向性

The future directions for research on 4,5-Thiazoledicarboxaldehyde could include further investigation of its synthesis, chemical reactions, and potential applications. For example, a study on the direct formation of 4,5-disubstituted carbazoles via regioselective dilithiation introduces a range of versatile 4,5-functionality, enabling the wider investigation of ring annulation and close proximity effects on carbazole properties .

特性

IUPAC Name |

1,3-thiazole-4,5-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO2S/c7-1-4-5(2-8)9-3-6-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHZLTKQOBJPLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Thiazoledicarboxaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[Isobutyl]2-nitro-5-chloroaniline](/img/structure/B1386441.png)

![2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid](/img/structure/B1386449.png)

![{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine](/img/structure/B1386458.png)

![N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine](/img/structure/B1386459.png)

![[2-(2-Aziridin-1-ylethoxy)pyridin-4-yl]methylamine](/img/structure/B1386460.png)

![5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1386461.png)

![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1386462.png)